

Application Notes and Protocols for Targeted Kinase Degradation Using Phenyl Glutarimide

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Compound of Interest

Compound Name: *E3 ligase Ligand PG*

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These application notes provide a comprehensive overview of the use of Phenyl Glutarimide (PG) as a Cereblon (CRBN) E3 ligase ligand for the development of Proteolysis Targeting Chimeras (PROTACs) aimed at targeted kinase degradation.

Introduction: Phenyl Glutarimide in Targeted Protein Degradation

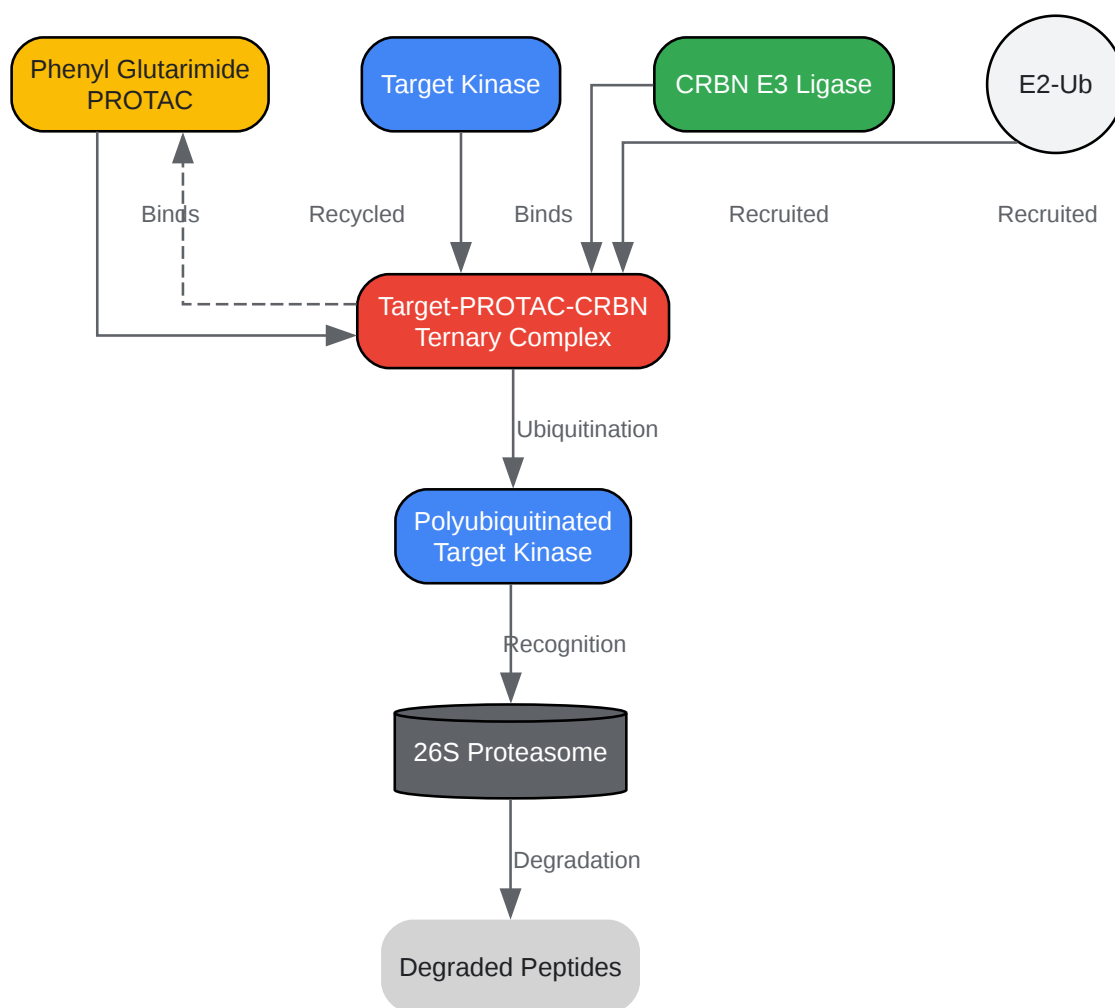
Targeted protein degradation has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules that facilitate this process by bringing a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target.^{[1][2][3][4]}

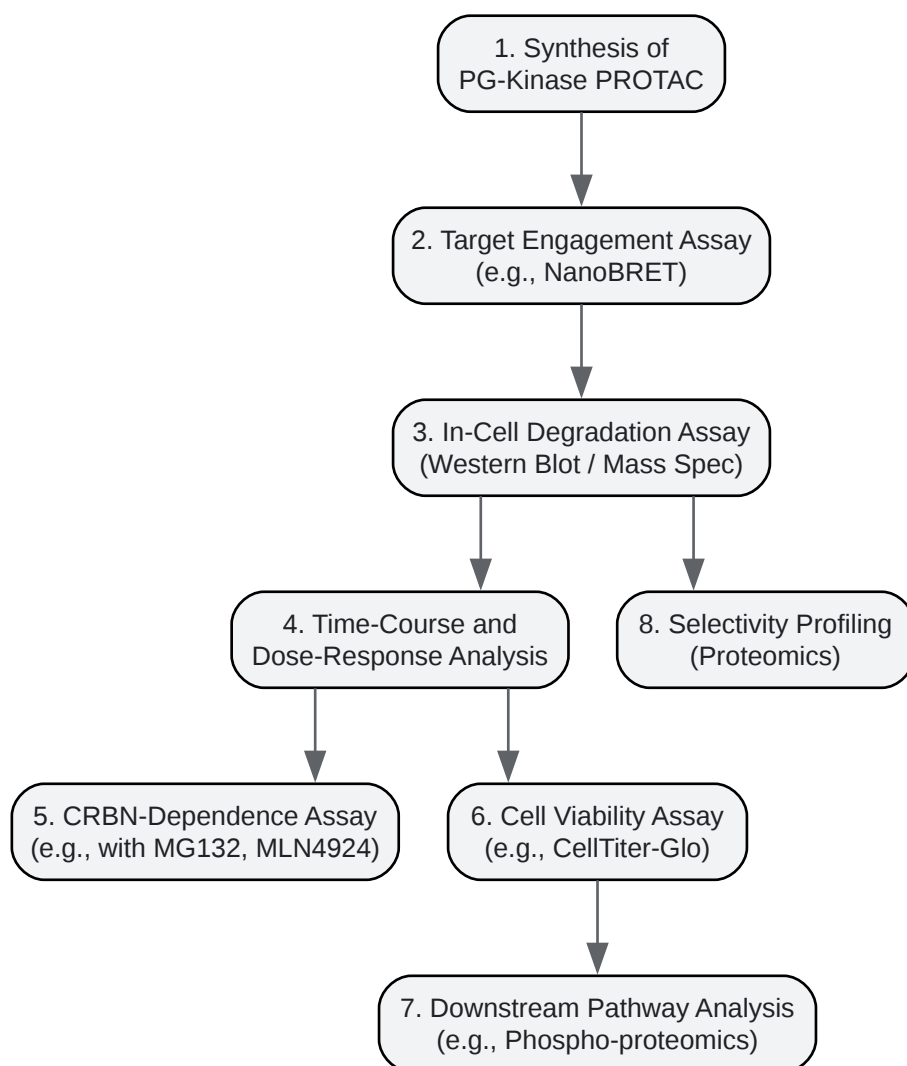
Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, is a widely used target for PROTAC development due to the favorable drug-like properties of its ligands, such as the immunomodulatory imide drugs (IMiDs).^{[1][5]} However, traditional IMiDs are known for their inherent chemical instability, often undergoing hydrolysis in biological media, which can impact their efficacy.^{[1][5][6]}

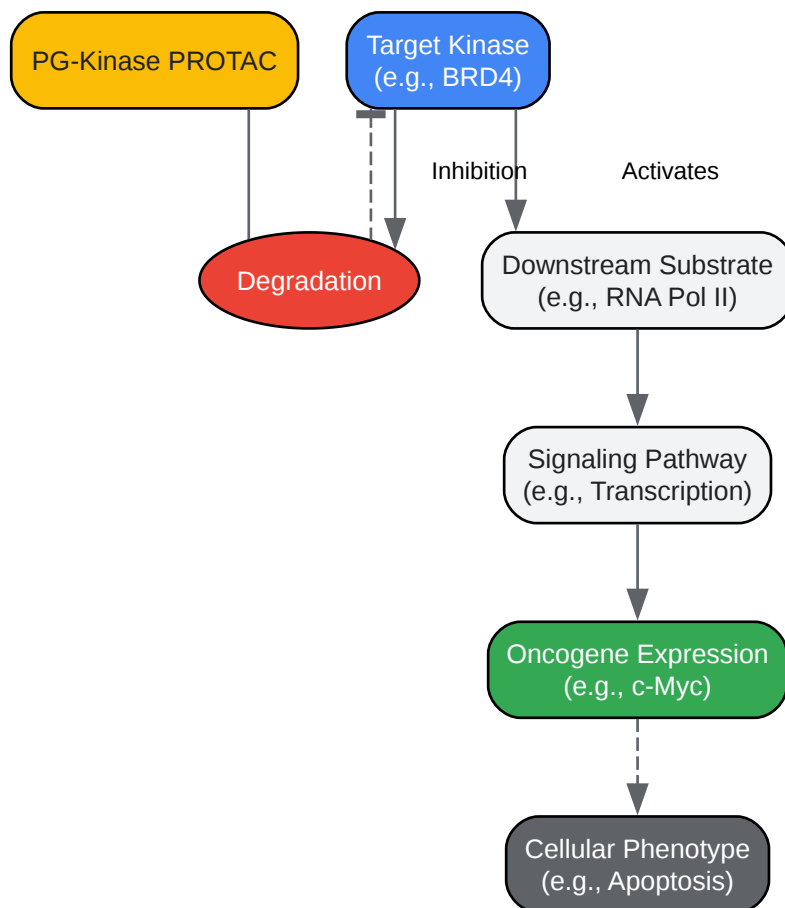
Phenyl Glutarimide (PG) has been developed as a novel CRBN binder that addresses this stability issue.^{[1][7]} By replacing the hydrolysis-prone phthalimide moiety of traditional IMiDs with a more stable phenyl group, PG-based PROTACs exhibit improved chemical stability while retaining high affinity for CRBN.^{[1][2][7]} This enhanced stability can lead to more potent and sustained degradation of target proteins, making PG an attractive scaffold for the design of next-generation kinase-targeting PROTACs.

Mechanism of Action

Phenyl Glutarimide-based PROTACs function by hijacking the CRL4-CRBN E3 ligase complex to induce the degradation of a target kinase. The PROTAC molecule simultaneously binds to the target kinase and CRBN, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the kinase, leading to polyubiquitination. The polyubiquitinated kinase is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalyze further rounds of degradation.^{[4][8][9]}







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